molecular formula C35H45FN8O8 B12383127 H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2

H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2

Cat. No.: B12383127
M. Wt: 724.8 g/mol
InChI Key: SQLPAOMIOOTHIQ-IEAFHPEVSA-N
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Description

“H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” is a synthetic peptide composed of seven amino acids. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes. The sequence includes tyrosine, lysine, glycine, phenylalanine, aspartic acid, and proline, with specific modifications such as fluorination and amidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus.

    Coupling: Addition of the next amino acid using coupling reagents like HBTU or DIC.

    Cleavage: Removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the synthesis of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform multiple synthesis cycles efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The tyrosine residue can undergo oxidation to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The fluorine atom on phenylalanine can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide.

Major Products

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiol groups.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry

Peptides like “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” are used in the study of peptide synthesis, structure-activity relationships, and peptide-based catalysis.

Biology

In biological research, this peptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine

Peptides are explored for their therapeutic potential, including as drug candidates for targeting specific receptors or enzymes.

Industry

Peptides are used in the development of diagnostic assays, biosensors, and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” would depend on its specific biological target. Generally, peptides exert their effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The fluorinated phenylalanine and amidated proline residues may enhance binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    H-Tyr-D-Lys(1)-Gly-Phe-Asp(1)-D-Pro-NH2: Lacks the fluorine atom on phenylalanine.

    H-Tyr-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2: Contains lysine instead of D-lysine.

    H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-Pro-NH2: Contains proline instead of D-proline.

Uniqueness

The unique features of “H-Tyr-D-Lys(1)-Gly-Phe(4-F)-Asp(1)-D-Pro-NH2” include the presence of D-lysine and D-proline, which can confer resistance to enzymatic degradation, and the fluorinated phenylalanine, which may enhance binding interactions.

Properties

Molecular Formula

C35H45FN8O8

Molecular Weight

724.8 g/mol

IUPAC Name

(2R)-1-[(5S,8S,16R)-16-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(4-fluorophenyl)methyl]-3,6,10,17-tetraoxo-1,4,7,11-tetrazacycloheptadecane-8-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H45FN8O8/c36-22-10-6-21(7-11-22)17-26-34(51)43-27(35(52)44-15-3-5-28(44)31(38)48)18-29(46)39-14-2-1-4-25(33(50)40-19-30(47)41-26)42-32(49)24(37)16-20-8-12-23(45)13-9-20/h6-13,24-28,45H,1-5,14-19,37H2,(H2,38,48)(H,39,46)(H,40,50)(H,41,47)(H,42,49)(H,43,51)/t24-,25+,26-,27-,28+/m0/s1

InChI Key

SQLPAOMIOOTHIQ-IEAFHPEVSA-N

Isomeric SMILES

C1CCNC(=O)C[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCC[C@@H]4C(=O)N

Canonical SMILES

C1CCNC(=O)CC(NC(=O)C(NC(=O)CNC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CC=C(C=C3)F)C(=O)N4CCCC4C(=O)N

Origin of Product

United States

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